Cas no 2680689-51-2 (benzyl N-(2-cyanonaphthalen-1-yl)carbamate)

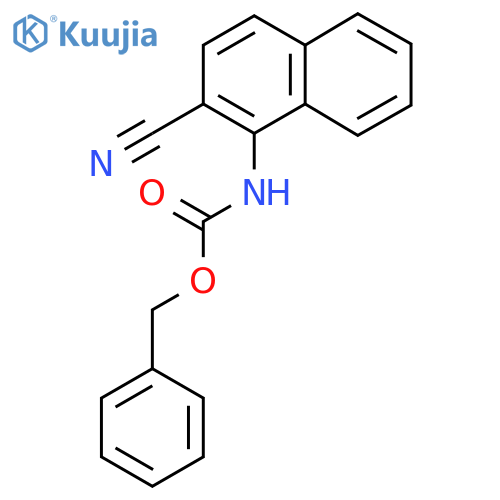

2680689-51-2 structure

商品名:benzyl N-(2-cyanonaphthalen-1-yl)carbamate

benzyl N-(2-cyanonaphthalen-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(2-cyanonaphthalen-1-yl)carbamate

- EN300-28290731

- 2680689-51-2

-

- インチ: 1S/C19H14N2O2/c20-12-16-11-10-15-8-4-5-9-17(15)18(16)21-19(22)23-13-14-6-2-1-3-7-14/h1-11H,13H2,(H,21,22)

- InChIKey: DHWGNCJPZRTCKF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C(C#N)C=CC2C=CC=CC=21)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 302.105527694g/mol

- どういたいしつりょう: 302.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 62.1Ų

benzyl N-(2-cyanonaphthalen-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290731-0.5g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28290731-2.5g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28290731-5.0g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28290731-10g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28290731-0.05g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28290731-5g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28290731-1g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28290731-0.25g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28290731-0.1g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28290731-1.0g |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate |

2680689-51-2 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 |

benzyl N-(2-cyanonaphthalen-1-yl)carbamate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2680689-51-2 (benzyl N-(2-cyanonaphthalen-1-yl)carbamate) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量